molecular formula C18H25NO7S B607044 Deferitazole CAS No. 945635-15-4

Deferitazole

Cat. No. B607044
M. Wt: 399.458
InChI Key: AWHIMFSHNAAMBM-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174948B2

Procedure details

A solution of 50% (w/w) NaOH (13.88 mL, 266.02 mmol) in CH3OH (120 mL) was added to 13 (8.89 g, 20.80 mmol) in CH3OH (280 mL) with ice bath cooling. The reaction mixture was stirred at room temperature for 6 h, and the bulk of the solvent was removed by rotary evaporation. The residue was treated with dilute NaCl (300 mL) and the basic aqueous phase was cooled in ice, acidified with 2 N HCl to pH=2, and extracted with EtOAc (4×150 mL). After the EtOAc layers were washed with saturated NaCl (300 mL), glassware that was presoaked in 3 N HCl for 15 min was employed henceforth. After solvent removal by rotary evaporation, purification was done on C-18 reverse phase column, eluting with 50% aq. methanol and lyophilized to furnish 4.98 g of 9 (60%) as an orange oil: [α]20 +61.9°; 1H NMR (D2O) δ 1.77 (s, 3H), 3.35 (s, 3H), 3.56-3.62 (m, 3H), 3.64-3.73 (m, 4H), 3.75-3.89 (m, 2H), 3.92-3.96 (m, 2H), 3.99 (d, 1H, J=11.6), 4.25-4.31 (m, 2H), 6.99 (t, 1H, J=8.2), 7.26-7.33 (m, 2H); 13C NMR δ 24.52, 39.93, 59.07, 69.04, 69.83, 70.49, 70.64, 70.86, 71.97, 83.21, 116.33, 117.94, 118.50, 122.80, 147.67, 150.24, 172.38, 176.10; HRMS m/z calcd for C18H26NO7S, 400.1429 (M+H). found, 400.1413.
Name
Quantity
13.88 mL
Type
reactant
Reaction Step One
Name
13
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:9]([O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH3:20])=[CH:8][CH:7]=[CH:6][C:5]=1[C:21]1[S:22][CH2:23][C@:24]([CH3:31])([C:26]([O:28]CC)=[O:27])[N:25]=1>CO>[OH:3][C:4]1[C:9]([O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH3:20])=[CH:8][CH:7]=[CH:6][C:5]=1[C:21]1[S:22][CH2:23][C@:24]([CH3:31])([C:26]([OH:28])=[O:27])[N:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.88 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
13
Quantity
8.89 g
Type
reactant
Smiles
OC1=C(C=CC=C1OCCOCCOCCOC)C=1SC[C@@](N1)(C(=O)OCC)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
280 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the bulk of the solvent was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
The residue was treated with dilute NaCl (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the basic aqueous phase was cooled in ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×150 mL)
WASH
Type
WASH
Details
After the EtOAc layers were washed with saturated NaCl (300 mL), glassware that
WAIT
Type
WAIT
Details
was presoaked in 3 N HCl for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
by rotary evaporation, purification
WASH
Type
WASH
Details
eluting with 50% aq. methanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C=CC=C1OCCOCCOCCOC)C=1SC[C@@](N1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.